ethyl 2-{[7-(3-bromobenzyl)-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl]sulfanyl}butanoate
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Overview
Description
ETHYL 2-{[7-(3-BROMOBENZYL)-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}BUTANOATE is a complex organic compound with the molecular formula C19H21BrN4O4S It is a derivative of purine, a heterocyclic aromatic organic compound, and features a bromobenzyl group, a methyl group, and a butanoate ester
Preparation Methods
The synthesis of ETHYL 2-{[7-(3-BROMOBENZYL)-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}BUTANOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the purine core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
ETHYL 2-{[7-(3-BROMOBENZYL)-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}BUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-{[7-(3-BROMOBENZYL)-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}BUTANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives are known to be effective.
Mechanism of Action
The mechanism of action of ETHYL 2-{[7-(3-BROMOBENZYL)-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}BUTANOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzyl group and the purine core play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
ETHYL 2-{[7-(3-BROMOBENZYL)-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}BUTANOATE can be compared with other similar compounds, such as:
ETHYL 2-{[7-(4-CHLOROBENZYL)-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}BUTANOATE: This compound features a chlorobenzyl group instead of a bromobenzyl group, which can affect its reactivity and biological activity.
ETHYL 2-{[7-(3-BROMOBENZYL)-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}PROPANOATE: This compound has a propanoate ester instead of a butanoate ester, which can influence its solubility and stability.
Properties
Molecular Formula |
C19H21BrN4O4S |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
ethyl 2-[7-[(3-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylbutanoate |
InChI |
InChI=1S/C19H21BrN4O4S/c1-4-13(17(26)28-5-2)29-19-21-15-14(16(25)22-18(27)23(15)3)24(19)10-11-7-6-8-12(20)9-11/h6-9,13H,4-5,10H2,1-3H3,(H,22,25,27) |
InChI Key |
WXQQKZJGQTUNAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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